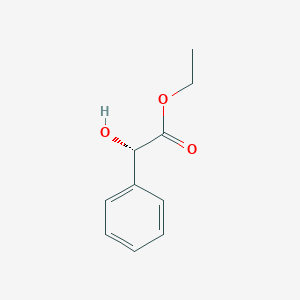
Ethyl (S)-(+)-mandelate
概要
説明
Ethyl (S)-(+)-mandelate, also known as ethyl mandelate, is a chiral molecule that has been studied for its potential applications in the fields of scientific research and laboratory experiments. It is a derivative of mandelic acid, an aromatic compound that is found in many plants, fruits, and nuts. It has been used as a starting material in the synthesis of a variety of compounds, including drugs and other pharmaceuticals.
科学的研究の応用
Microreactor Studies
Ethyl (S)-(+)-mandelate has been used in experimental studies of microreactors . Microreactors intensify chemical processes due to improved flow regimes, mass and heat transfer . The effect of the volume flow rate on reactor performance in different reactors was investigated using Ethyl (S)-(+)-mandelate .
Biotechnology Applications
Yeast, a versatile tool in biotechnology, has been used in genetic and molecular biology studies . Ethyl (S)-(+)-mandelate could potentially be used in these studies given its chemical properties.
Flavoring in E-Cigarettes
Ethyl (S)-(+)-mandelate may be used as a flavoring agent in e-cigarettes . However, it’s important to note that the health effects of such usage are still under investigation .
Safety and Hazards
作用機序
Mode of Action
It is known that the compound can be used as a starting material for the preparation of N-benzyl 2-phenylacetamide derivatives, which are known as potent anticonvulsant agents .
Biochemical Pathways
It’s known that ester compounds can undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process could potentially affect various biochemical pathways in the body.
Pharmacokinetics
It’s known that ester compounds can be metabolized in the body through processes such as hydrolysis .
Result of Action
It’s known that the compound can be used as a starting material for the preparation of n-benzyl 2-phenylacetamide derivatives, which are known as potent anticonvulsant agents .
Action Environment
The action of Ethyl (S)-(+)-mandelate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of ester compounds . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
ethyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(+)-mandelate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Ethyl (S)-(+)-mandelate with Candida antarctica lipase?
A1: The research paper [] investigates the use of lipase from Candida antarctica for the biocatalytic aminolysis of Ethyl (S)-(+)-mandelate. This is significant because enzymatic reactions, like those catalyzed by lipases, offer several advantages over traditional chemical synthesis. These advantages include high selectivity, mild reaction conditions, and reduced environmental impact. The study focuses on understanding the reaction conditions that optimize the yield and selectivity for the desired product, which is crucial for potential applications in pharmaceutical and fine chemical synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


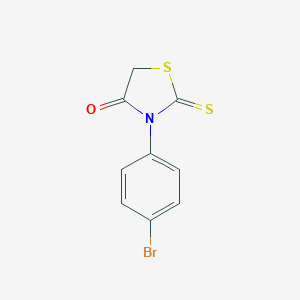
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

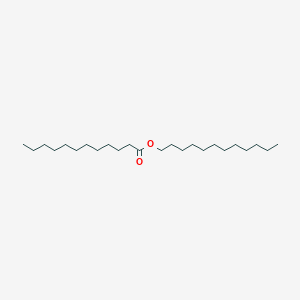
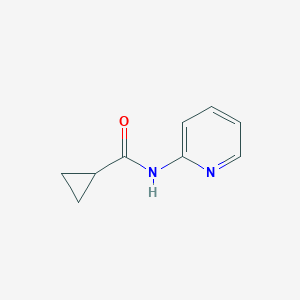
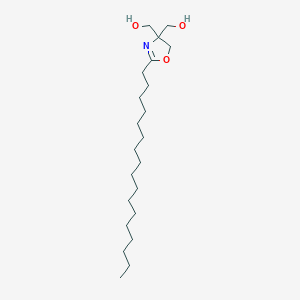
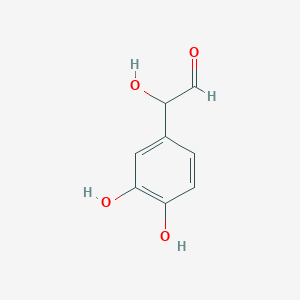

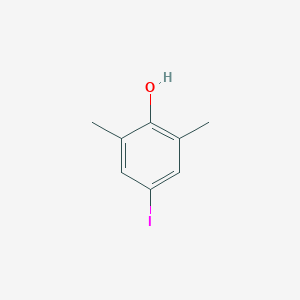
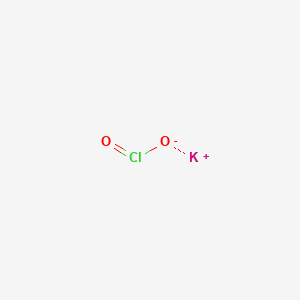

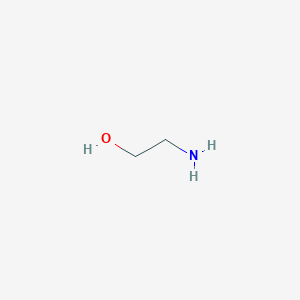
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)